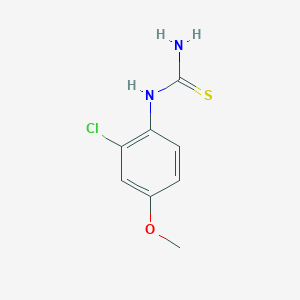

(2-Chloro-4-methoxyphenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2OS/c1-12-5-2-3-7(6(9)4-5)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDZDZXCJLVDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Methoxyphenyl Thiourea and Its Analogues

Established Synthetic Routes for Thiourea (B124793) Scaffold Formation

The construction of the thiourea core is a fundamental step in the synthesis of (2-Chloro-4-methoxyphenyl)thiourea and its analogues. The most prevalent and versatile method involves the reaction of isothiocyanates with amines.

Reaction of Isothiocyanates with Amines

The addition of an amine to an isothiocyanate is a highly efficient and widely employed method for the synthesis of unsymmetrically substituted thioureas. acs.orgmdpi.comresearchgate.net This reaction is characterized by its simplicity, high yields, and broad functional group tolerance. acs.orgmdpi.com

The general strategy for the synthesis of thiourea derivatives, including this compound, involves the reaction of an appropriately substituted phenyl isothiocyanate with an amine, or vice versa. mdpi.comresearchgate.net A common approach is the reaction of an amine with an isothiocyanate, which can be prepared from various starting materials. nih.govorganic-chemistry.org For instance, primary amines can be converted to isothiocyanates using reagents like (Me4N)SCF3, which offers a rapid and selective transformation at room temperature. acs.org

Another established method for generating the isothiocyanate intermediate involves the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone. nih.gov The resulting in situ generated isothiocyanate can then be reacted with a suitable amine to yield the desired thiourea derivative.

The reaction conditions for the condensation of isothiocyanates with amines are often mild, typically proceeding at room temperature in solvents such as dichloromethane (B109758) or tert-butanol. mdpi.com The nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group leads to the formation of the thiourea linkage.

Table 1: Examples of Thiourea Synthesis via Isothiocyanate and Amine Reaction

| Isothiocyanate | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | Various amines | N,N'-disubstituted thioureas | High | mdpi.com |

| Benzyl isothiocyanate | Various amines | N,N'-disubstituted thioureas | High | mdpi.com |

| 3,4,5-Trimethoxyphenyl isothiocyanate | Various amines | N,N'-disubstituted thioureas | High | mdpi.com |

| 4-Chlorobenzoyl isothiocyanate | 2-(Trifluoromethyl)aniline | 1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | - | rsc.org |

| 3-Chloropropionyl isothiocyanate | 4-Methoxyaniline | N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | - | eurjchem.com |

Cyclocondensation Reactions Involving Thiourea Derivatives

Thiourea and its derivatives are versatile intermediates for the synthesis of various heterocyclic compounds. nih.govwikipedia.org These reactions, known as cyclocondensation reactions, involve the reaction of the thiourea moiety with a bifunctional electrophile, leading to the formation of a new ring system.

For example, thioureas can react with α-haloketones to produce aminothiazoles. wikipedia.org Similarly, condensation with β-dicarbonyl compounds can yield pyrimidine (B1678525) derivatives. wikipedia.org Another example is the reaction of thiourea with chalcones (α,β-unsaturated ketones) to form 1,3-thiazines. asianpubs.org

The nature of the resulting heterocyclic compound depends on the structure of both the thiourea derivative and the cyclizing agent. These reactions often require specific conditions, such as the presence of a base or acid catalyst and elevated temperatures. asianpubs.orgrsc.org

Table 2: Examples of Cyclocondensation Reactions with Thiourea Derivatives

| Thiourea Derivative | Reactant | Product | Reference |

|---|---|---|---|

| Thiourea | α-Haloketones | Aminothiazoles | wikipedia.org |

| Thiourea | β-Dicarbonyl compounds | Pyrimidines | wikipedia.org |

| Thiourea, Phenyl thiourea, Diphenyl thiourea | 2'-hydroxy-3',5'-dichloro-4-4'-chlorophenyl chalcone | Chloro-substituted 1,3-thiazines | asianpubs.org |

| N-Alkylthiourea | Acetone (in presence of HCl/DMSO) | 1,3-Thiazole derivatives | rsc.org |

Specific Precursor Synthesis Relevant to this compound Moieties

The synthesis of this compound requires the availability of appropriately substituted precursors. The key starting material for introducing the "(2-Chloro-4-methoxyphenyl)" fragment is 2-chloro-4-methoxyaniline (B183069).

Preparation of Chloro-Substituted Phenyl Precursors

The synthesis of chloro-substituted phenyl precursors is a crucial step. For the target molecule, 2-chloro-4-methoxyaniline is the essential amine precursor. The synthesis of such compounds can be achieved through various standard aromatic substitution and functional group transformation reactions. For instance, the reduction of a corresponding nitro compound, such as 2-chloro-4-methoxynitrobenzene, would yield the desired aniline (B41778). The reduction can be carried out using various reducing agents, such as iron powder in acetic acid. chemicalbook.com

General methods for the selective chlorination of anilides followed by hydrolysis are also established procedures to obtain chloro-substituted anilines. google.com For example, N-acyl protected anilines can be selectively chlorinated at specific positions before deprotection to yield the target chloro-substituted aniline.

Preparation of Methoxyphenyl-Substituted Precursors

The methoxy (B1213986) group is typically introduced onto the aromatic ring prior to the formation of the aniline or isothiocyanate. This can be achieved through nucleophilic aromatic substitution on an activated aryl halide or through other standard etherification methods. In the context of this compound, the precursor 2-chloro-4-methoxyaniline already contains the required methoxy group. biosynth.comchemscene.com The synthesis of this precursor can start from compounds like 4-methoxyaniline, which can then be selectively chlorinated.

The synthesis of various methoxyphenyl-containing thiourea derivatives has been reported, often starting from the corresponding methoxyaniline or methoxyphenyl isothiocyanate. eurjchem.comresearchgate.netscispace.com For example, 1-(4-Methoxyphenyl)-3-phenyl thiourea has been synthesized by reacting 4-methoxyphenyl (B3050149) isothiocyanate with aniline. researchgate.net

Advanced Synthetic Strategies for Optimized Yield and Purity

The synthesis of this compound and its analogues has evolved beyond classical methods, with modern research focusing on advanced strategies to enhance reaction efficiency, product yield, and purity. These strategies often involve novel catalytic systems, one-pot procedures, and optimized reaction conditions to overcome the limitations of traditional approaches.

Once the isothiocyanate is obtained, its reaction with an amine or an amine derivative furnishes the desired thiourea. To optimize this step for yield and purity, various techniques are employed. For example, solid-phase synthesis has been utilized to create thiourea derivatives, a method that can prevent the formation of undesired isomers and simplify purification. rsc.org Another approach involves the use of phase transfer catalysts, such as triethyl benzylammonium chloride, in a biphasic system. This has been shown to shorten reaction times, simplify post-reaction work-up, and increase both yield and purity, making the process more suitable for industrial-scale production. google.com

Furthermore, the optimization of reaction parameters is a key aspect of modern synthetic strategies. This includes adjusting the concentration of reagents, temperature, and reaction time. For example, in the thiourea-mediated synthesis of thioethers, optimizing the molar equivalents of thiourea was found to be critical for achieving high yield and purity by minimizing the formation of disulfide byproducts. researchgate.net Similarly, ultrasound radiation has been employed in the synthesis of some thioureas to potentially enhance reaction rates and yields. rsc.org

The reaction of acyl isothiocyanates (generated in situ from an acyl chloride and a thiocyanate salt) with amines is a common and effective method for producing N-acylthiourea analogues. researchgate.netnih.gov The use of catalysts like PEG-400 can facilitate this reaction, leading to the formation of a precipitate that can be easily filtered, washed, and purified. nih.gov The choice of solvent, such as dichloromethane or acetonitrile, also plays a significant role in the reaction's success and the final product's purity. nih.govjst.go.jp

The following table summarizes various advanced synthetic strategies and findings for producing thiourea derivatives, providing insight into the conditions that favor high yield and purity.

Interactive Data Table: Advanced Synthesis of this compound Analogues

| Product | Reactant 1 | Reactant 2 | Reagents & Conditions | Yield | Reference |

| N-(Arylcarbamothioyl) benzamides | 2-chloro-4-(methylsulfonyl) benzoyl chloride & Ammonium thiocyanate | Substituted aromatic amines | - | 56-62% | researchgate.net |

| N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea | 3-chloro-4-ethoxybenzoyl chloride & Potassium thiocyanate | 2-methoxyaniline | PEG-400, Dichloromethane, Room Temp. | Not specified | nih.gov |

| 1-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-3-substituted thioureas | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Isothiocyanates | Acetonitrile | Not specified | jst.go.jp |

| 1-Benzyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | Benzyl isothiocyanate | DMF, 70 °C, 2 days | 94% | nih.gov |

| (2-Methoxyphenyl)thiourea | o-Anisidine | Potassium thiocyanate | Trifluoroacetic acid, Butyl acetate, 80°C, 17h | 84.57% | chemicalbook.com |

| Aryl thioamides | Aryl aldehydes | Thiourea | K₂S₂O₈, Pyridine, DMF/H₂O, 125°C, 24h | Moderate to Good | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of (2-Chloro-4-methoxyphenyl)thiourea are dominated by the characteristic vibrations of its two primary components: the thiourea (B124793) moiety and the substituted benzene (B151609) ring.

The thiourea group gives rise to several key vibrational bands. The N-H stretching vibrations (νN-H) are typically observed as strong, sometimes broad, bands in the region of 3100–3400 cm⁻¹. orientjchem.org The presence of two N-H groups can lead to two distinct stretching modes. nih.gov The C=S stretching vibration (νC=S), a crucial marker for the thiourea core, is generally found in the 600–800 cm⁻¹ range. scispace.com Deformation modes of the N-H group (δN-H) are also prominent, often appearing as strong absorptions around 1550-1580 cm⁻¹. scispace.com

The substituted aromatic ring contributes its own set of characteristic bands. Aromatic C-H stretching modes (νC-H) typically appear above 3000 cm⁻¹. orientjchem.org In-plane C=C stretching vibrations of the benzene ring occur in the 1400–1600 cm⁻¹ region. The presence of substituents is marked by specific vibrations: the C-O stretching of the methoxy (B1213986) group is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric), while the C-Cl stretching vibration is typically found at lower wavenumbers.

Table 1. Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Thiourea (-NH) | 3100 - 3400 | orientjchem.org |

| C-H Stretch (Aromatic) | Phenyl Ring | > 3000 | orientjchem.org |

| N-H Deformation | Thiourea (-NH) | 1550 - 1580 | scispace.com |

| C=C Stretch (Aromatic) | Phenyl Ring | 1400 - 1600 | |

| C-O Stretch (Asymmetric) | Methoxy (-OCH₃) | ~1250 | |

| C-O Stretch (Symmetric) | Methoxy (-OCH₃) | ~1030 | |

| C=S Stretch | Thiourea (C=S) | 600 - 800 | scispace.com |

Substituted thioureas often exhibit intramolecular hydrogen bonding, which significantly influences their vibrational spectra. wm.edu In this compound, a hydrogen bond can form between a proton of the -NH₂ group and the oxygen atom of the adjacent methoxy group, or potentially the chloro substituent, creating a pseudo-six-membered ring. conicet.gov.ar

The formation of such a hydrogen bond typically leads to a red-shift (a shift to lower frequency) and broadening of the N-H stretching band in the FT-IR spectrum. nih.govacs.org This occurs because the hydrogen bond weakens the N-H bond, lowering the energy required to excite its stretching vibration. The chemical environment, including the solvent and the presence of electron-withdrawing or -donating groups on the phenyl ring, can subtly alter the strength of these interactions and the magnitude of the resulting spectral shifts. nih.gov In some cases, the presence of both free and hydrogen-bonded N-H groups can result in multiple, sometimes overlapping, absorption bands. acs.orgpsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton.

N-H Protons: The protons of the thiourea group (-NH and -NH₂) typically appear as broad singlets in the downfield region, often between δ 8.5 and 12.7 ppm. conicet.gov.ar Their broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.

Aromatic Protons: The three protons on the substituted phenyl ring will exhibit a complex splitting pattern due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents. ucl.ac.ukorganicchemistrydata.org The proton ortho to the chlorine atom, the proton between the chlorine and methoxy groups, and the proton ortho to the methoxy group will each have a unique chemical shift, likely in the δ 6.8–8.0 ppm range. conicet.gov.ar

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and not coupled to other protons, thus they will appear as a sharp singlet, typically around δ 3.7-3.8 ppm. rsc.orgmdpi.com

Table 2. Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -NH (Thiourea) | 8.5 - 12.7 | Broad Singlet | conicet.gov.ar |

| Aromatic -CH | 6.8 - 8.0 | Multiplet/Doublets | conicet.gov.ar |

| -OCH₃ (Methoxy) | 3.7 - 3.8 | Singlet | rsc.orgmdpi.com |

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum corresponds to the carbon of the C=S group. This carbon is significantly deshielded and typically resonates in the δ 178–182 ppm region. conicet.gov.arjst.go.jp

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbons directly bonded to the chlorine (C-Cl) and methoxy (C-O) groups are readily identified, with the C-O carbon appearing further downfield. chemicalbook.com The remaining aromatic carbons appear in the typical range of δ 114–145 ppm. conicet.gov.ar

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is highly shielded and appears at the upfield end of the spectrum, usually around δ 55 ppm. rsc.org

Table 3. Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=S (Thiocarbonyl) | 178 - 182 | conicet.gov.arjst.go.jp |

| Aromatic C-O | ~155 | chemicalbook.com |

| Aromatic C-Cl | ~120-130 | chemicalbook.com |

| Aromatic C-H & C-N | 114 - 145 | conicet.gov.ar |

| -OCH₃ (Methoxy) | ~55 | rsc.org |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, allowing for the unambiguous verification of its elemental composition. For this compound (C₈H₉ClN₂OS), HR-MS can confirm the molecular formula by measuring the mass of the molecular ion ([M]⁺ or [M+H]⁺) to within a few parts per million of its calculated value. rsc.orgacs.org

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. tsijournals.com Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation. The principal cleavage pathways likely involve the fission of the bonds adjacent to the thiourea core. tsijournals.comhilarispublisher.com

Key fragmentation pathways may include:

Cleavage of the N-phenyl bond to generate the [2-chloro-4-methoxyphenyl]⁺ radical cation and the thiourea radical.

Fragmentation of the thiourea moiety itself, potentially through the loss of SH or HSCN.

Loss of the methoxy group as a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O) from the aromatic fragment.

Loss of a chlorine radical (·Cl).

The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint that corroborates the structure determined by NMR and vibrational spectroscopy. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules. While specific experimental absorption maxima for this compound are not detailed in the available literature, the expected electronic transitions can be inferred from its constituent chromophores and the general behavior of related thiourea derivatives. The UV-Vis spectrum of this compound is anticipated to be characterized by absorption bands arising from π→π* and n→π* electronic transitions.

The primary chromophores in this compound are the substituted benzene ring and the thiocarbonyl (C=S) group. The aromatic ring gives rise to intense π→π* transitions, typically observed at shorter wavelengths. The thiocarbonyl group, along with the nitrogen and oxygen atoms, possesses non-bonding electrons (n electrons). The excitation of these electrons to anti-bonding π* orbitals results in n→π* transitions, which are characteristically of lower intensity and appear at longer wavelengths compared to π→π* transitions. hilarispublisher.com

In similar N-arylthiourea derivatives, absorption bands originating from π–π* transitions in the aromatic moieties and n–π* transitions from the C=S and C=O groups are well-documented. hilarispublisher.comakjournals.com The presence of the methoxy (-OCH₃) group as an auxochrome on the phenyl ring is expected to cause a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths. The electronic spectrum is therefore a composite of absorptions from the phenyl and the thiourea moieties.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Substituted Benzene Ring | Shorter Wavelength (UV Region) |

This table is based on theoretical principles and data from analogous compounds, as specific experimental data for this compound was not found in the reviewed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) within a compound. This analysis provides a crucial verification of a molecule's empirical formula and purity following its synthesis. aip.orgnih.gov The purity of synthesized thiourea derivatives is often confirmed by comparing the experimentally determined elemental percentages with the theoretically calculated values, with a typical acceptable deviation of ±0.4%. researchgate.netsciforum.net

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₈H₉ClN₂OS, and the atomic masses of its constituent elements.

Molecular Formula: C₈H₉ClN₂OS Molecular Weight: 216.69 g/mol

The calculated theoretical percentages for each element are presented in the table below. Experimental validation would require these theoretical values to be closely matched by laboratory findings to confirm the successful synthesis and purity of the compound. univie.ac.atnih.govresearchgate.net

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 44.34% |

| Hydrogen | H | 1.008 | 4.19% |

| Chlorine | Cl | 35.45 | 16.36% |

| Nitrogen | N | 14.01 | 12.93% |

| Oxygen | O | 16.00 | 7.38% |

This table represents the calculated theoretical values. Specific experimental results for this compound were not available in the searched literature.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(p-chlorophenyl)-N'-Benzoyl thiourea |

Crystal Engineering and Supramolecular Interactions of 2 Chloro 4 Methoxyphenyl Thiourea and Analogues

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms within a crystal. For thiourea (B124793) derivatives, including (2-Chloro-4-methoxyphenyl)thiourea, this method has been instrumental in elucidating the fine details of their molecular and supramolecular structures. akademisains.gov.myacs.org

Molecular Conformation and Planarity of the Central Thiourea Moiety

The central thiourea core, –NH–C(S)–NH–, is a key structural feature of these molecules. In many substituted thioureas, this moiety tends to adopt a planar or nearly planar conformation. conicet.gov.arrsc.org For instance, in N-(2,2-diphenylacetyl)-N'-(4-chlorophenyl)-thiourea, the molecule's conformation is stabilized by an intramolecular hydrogen bond, leading to a pseudo-six-membered ring. researchgate.net Thiourea derivatives generally exhibit a preference for a cis, trans conformation around the central thiourea moiety. rsc.org This planarity is often influenced by the nature and position of the substituents on the phenyl rings. In some acylthiourea derivatives, the central carbonylthiourea unit is nearly planar. nih.gov

The conformation of the entire molecule is also of significant interest. For example, in N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, the molecule maintains a trans-cis configuration regarding the positions of the substituted benzoyl and phenyl groups relative to the sulfur atom across the thiourea C—N bonds. nih.gov The planarity of the thiourea fragment can be influenced by steric hindrance from bulky substituents. semanticscholar.org

Intramolecular Hydrogen Bonding Network in the Solid State

Intramolecular hydrogen bonds play a critical role in stabilizing the molecular conformation of thiourea derivatives. akademisains.gov.myconicet.gov.arnih.govpsu.edueurjchem.com These interactions occur within a single molecule and are a recurring motif in the crystal structures of these compounds.

Intermolecular Interactions in the Crystal Lattice

In addition to intramolecular forces, a variety of intermolecular interactions dictate the packing of this compound and its analogues in the solid state. These non-covalent forces include classical hydrogen bonds and weaker interactions like halogen bonds. akademisains.gov.myconicet.gov.arpsu.edueurjchem.com

Classical hydrogen bonds are the primary drivers of supramolecular assembly in these crystals. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur and oxygen atoms (in acyl derivatives) act as acceptors.

A frequently observed motif is the formation of dimers through pairs of N–H···S hydrogen bonds, creating a characteristic R22(8) ring motif. psu.edubeilstein-journals.org This interaction is a robust and common feature in the crystal packing of thiourea compounds. akademisains.gov.myrsc.org In addition to the dimer formation, extended one-dimensional chains and more complex three-dimensional networks can be formed through various hydrogen bonding patterns, including N–H···O and C–H···O interactions. eurjchem.com For instance, in 1-(2-chlorobenzoyl)thiourea, extended N–H···S=C hydrogen-bonding networks involving both the thioamide and carbamide groups are crucial for the crystal packing. conicet.gov.ar

The following table summarizes typical intermolecular hydrogen bond interactions found in thiourea derivatives:

| Interaction Type | Description |

| N–H···S | Forms characteristic centrosymmetric dimers (R22(8) motif). psu.edubeilstein-journals.org |

| N–H···O | Links molecules into chains or more complex networks, often seen in acylthioureas. eurjchem.com |

| C–H···O | Weaker hydrogen bonds that contribute to the overall stability of the crystal packing. eurjchem.com |

| C–H···S | Weak interactions that further stabilize the crystal structure. nih.gov |

The presence of a chlorine atom in this compound introduces the possibility of halogen bonding. Halogen bonding is an attractive interaction between an electron-deficient region on a halogen atom and an electron-rich site on an adjacent molecule. mdpi.com While halogen bonds involving chlorine are generally weaker than those with bromine or iodine, they can still play a significant role in directing crystal packing. mdpi.com

In some chloro-substituted thiourea derivatives, C–H···Cl interactions have been observed, contributing to the stability of the crystal lattice. nih.gov For example, in N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, weak intermolecular C–H···Cl hydrogen bonding is present. nih.gov Theoretical studies on halogenated thiourea derivatives have shown that halogen substituents can influence intermolecular contacts, often reducing the contribution of H···H contacts in favor of H···X (where X is a halogen) interactions. nih.gov The electrostatic potential around the chlorine atom can be positive along the C-Cl bond axis, allowing it to act as a halogen bond donor. nih.gov

Crystal Packing Motifs and Supramolecular Architectures

While the specific crystal structure of this compound is not detailed in the available literature, the supramolecular organization can be inferred from the well-documented packing behavior of N-aryl thioureas. The dominant and most characteristic supramolecular synthon in this class of compounds is the centrosymmetric dimer, formed through a pair of complementary N-H···S hydrogen bonds.

This interaction creates a robust eight-membered ring motif, which is described by the graph-set notation R²₂(8). A systematic analysis of numerous thiourea compounds has revealed that this dimer is one of the most common self-assembly motifs. beilstein-journals.org Beyond this primary dimer formation, the crystal packing is further stabilized by a network of weaker interactions. In the case of this compound, these would include C-H···S, C-H···π, and potential interactions involving the chloro and methoxy (B1213986) substituents, which direct the assembly of the dimers into a three-dimensional architecture.

Depending on steric and electronic influences, thioureas can also organize into alternative motifs, such as corrugated chains where molecules are linked in a head-to-head or head-to-tail fashion via N-H···S hydrogen bonds. beilstein-journals.org The specific conformation of the thiourea N-H groups, whether cis or trans with respect to the thiocarbonyl group, plays a crucial role in determining whether a discrete dimer or a one-dimensional chain is formed. beilstein-journals.org

Table 1: Common Supramolecular Motifs in N-Aryl Thioureas

| Motif Description | Primary Interactions | Graph Set Notation | Resulting Architecture |

| Centrosymmetric Dimer | Two N-H···S hydrogen bonds | R²₂(8) | Discrete 0D unit |

| Corrugated Chain | N-H···S hydrogen bonds | C(4) | 1D polymer |

| Herringbone Packing | π-π stacking of aryl rings | - | 2D or 3D assembly |

Influence of Substituents on Crystal Packing and Supramolecular Self-Assembly

The substituents on the phenyl ring of this compound, namely the chloro and methoxy groups, exert a profound influence on the crystal packing by introducing additional intermolecular interactions that compete with and supplement the primary N-H···S hydrogen bonding.

The chloro substituent is a key player in directing the supramolecular assembly. As a moderately weak hydrogen bond acceptor, it can participate in various non-covalent interactions, including N-H···Cl and C-H···Cl hydrogen bonds. iucr.org The formation of such bonds can link the primary thiourea dimers or chains into more complex two- or three-dimensional networks. iucr.org For example, in the crystal structure of N-(3,4-Dichlorophenyl)thiourea, intermolecular N-H···S and N-H···Cl hydrogen bonds work in concert to build a 3D structure. iucr.org Furthermore, halogen atoms on the aryl ring can significantly alter the balance of intermolecular contacts, generally reducing the contribution of non-specific H···H contacts and promoting more directional H···X (halogen) interactions.

The methoxy group introduces an additional hydrogen bond acceptor site at its oxygen atom. This allows for the formation of weak C-H···O hydrogen bonds, which can provide further stability to the crystal lattice. These interactions have been observed to link molecules into layers or more complex frameworks in related structures. researchgate.net In some cases, the methoxy group can also engage in C-H···π interactions with adjacent aromatic rings.

Table 2: Potential Intermolecular Interactions Involving Substituents

| Interacting Groups | Type of Interaction | Potential Role in Packing |

| N-H and S=C | Hydrogen Bond | Forms primary dimer/chain motifs |

| N-H / C-H and Cl | Hydrogen Bond | Cross-links primary motifs |

| C-H and O (methoxy) | Hydrogen Bond | Stabilizes and extends the network |

| Phenyl ring and Phenyl ring | π-π Stacking | Contributes to packing density |

| C-H and Phenyl ring | C-H···π Interaction | Directional stabilization |

Coordination Chemistry of 2 Chloro 4 Methoxyphenyl Thiourea Derivatives

Ligand Behavior and Coordination Modes (e.g., S-donor, N,S-bidentate, N,N,S-tridentate)

No published data is available on the specific ligand behavior and coordination modes of (2-Chloro-4-methoxyphenyl)thiourea.

Synthesis and Characterization of Metal Complexes

There are no scientific reports detailing the synthesis and characterization of metal complexes derived from this compound.

Formation of Transition Metal Complexes (e.g., Cu(I), Cu(II), Ni(II), Pt(II), Pd(II), Cd, Hg)

Information regarding the formation of transition metal complexes with this compound is not available in the current scientific literature.

Spectroscopic Signatures of Complex Formation (FT-IR, NMR)

Spectroscopic data (FT-IR, NMR) for complexes of this compound have not been reported.

Structural Analysis of Metal Complexes through X-ray Diffraction

There are no published X-ray diffraction studies on metal complexes of this compound.

Coordination Geometry and Bond Lengths around the Metal Center

Details on the coordination geometry and bond lengths for metal complexes of this ligand are unavailable.

Role of Intramolecular Hydrogen Bonds in Metal Complex Stability

The role of intramolecular hydrogen bonds in the stability of metal complexes of this compound has not been investigated.

Applications of Metal Complexes Derived from this compound Analogues

Metal complexes derived from thiourea (B124793) and its analogues are a subject of significant research interest due to their diverse applications in medicinal chemistry and materials science. The coordination of a metal ion to a thiourea ligand can significantly enhance its biological activity. researchgate.netsemanticscholar.orghilarispublisher.com The resulting complexes have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. semanticscholar.orghilarispublisher.comgoogle.com The versatility of thiourea ligands, with their multiple donor sites (sulfur, nitrogen, and sometimes oxygen), allows for the formation of a wide variety of metal complexes with different geometries and properties. semanticscholar.orgaustinpublishinggroup.commdpi.com

While research specifically on this compound is limited, studies on its structural analogues provide valuable insights into the potential applications of its metal complexes. These analogues often feature substituted phenyl rings, such as chlorophenyl or methoxyphenyl groups, which influence the electronic and steric properties of the ligand and, consequently, the biological activity of the metal complex.

Metal complexes of thiourea analogues have emerged as a promising class of potential anticancer agents. The chelation of the metal ion often leads to a compound with higher cytotoxicity against cancer cell lines compared to the free ligand. mdpi.com

For instance, platinum(II) complexes of 1-benzyl-3-phenylthiourea (B182860) have been synthesized and evaluated for their anti-cancer properties against MCF-7 breast cancer cells. mdpi.comresearchgate.net The results indicated that the cytotoxicity of the complexes, with IC₅₀ values ranging from 10.96 to 78.90 µM, was significantly higher than that of the free ligand. mdpi.comresearchgate.net Notably, the complex [Pt(BPT)₂(Phen)] exhibited the highest activity with an IC₅₀ value of 10.96 ± 1.12 µM, approaching the efficacy of the common cancer drug cisplatin. mdpi.com

Similarly, gold(I) and silver(I) complexes containing thiourea ligands with a phosphine (B1218219) group have demonstrated excellent cytotoxic values against HeLa, A549, and Jurkat cancer cell lines. mdpi.com The coordination of the metal was found to be crucial for the biological activity, as the free ligands showed no significant cytotoxicity. mdpi.com In a series of gold complexes, the substitution of a chloride ligand with a thiosugar was found to drastically enhance the anticancer activity. mdpi.com

Furthermore, copper(II) and platinum(IV) complexes of thiourea benzamide (B126) derivatives, such as N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) and N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide (L2), have been evaluated against human prostate cancer (PC3) and human liver cancer (HepG2) cell lines. tjnpr.org The platinum-based complex, in particular, showed promising effects against HepG2 cells. tjnpr.org

A study on N-(2-chlorophenyl)-N'-benzoyl thiourea (CBT), a close analogue, and its transition metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) also reported on their cytotoxicity against the breast cancer cell line (MCF-7). semanticscholar.org

Table 1: Cytotoxicity of Selected Metal Complexes of Thiourea Analogues

| Complex/Ligand | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| [Pt(BPT)₂(Phen)] | MCF-7 | 10.96 ± 1.12 | mdpi.com |

| Complex (4) | MCF-7 | 47.07 ± 1.89 | mdpi.com |

| H₂BPT (ligand) | MCF-7 | 78.90 ± 2.87 | mdpi.com |

| [Pt(L2)₂Cl₂]·H₂O | HepG2 | - | tjnpr.org |

Thiourea derivatives and their metal complexes are well-documented for their broad spectrum of antimicrobial activity. semanticscholar.orghilarispublisher.com The coordination to a metal ion often enhances this activity. mdpi.com

Research on metal complexes of N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT) with Co(II), Ni(II), Cu(II), and Zn(II) demonstrated their in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity. hilarispublisher.com Similarly, complexes of N-(2-chlorophenyl)-N'-benzoyl thiourea were screened for their activity against two species of Gram-positive bacteria, two species of Gram-negative bacteria, and two species of fungi. semanticscholar.org

Copper(II) complexes, in particular, have been highlighted for their antibacterial efficacy. mdpi.comrsc.org For example, a copper complex, Cu(L₃)Cl₂, showed the strongest antibacterial properties against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli among a series of tested compounds. nih.gov The antibacterial activity of copper complexes is often greater than that of the free ligands. mdpi.com

Nickel(II) and copper(II) complexes of N-aroyl-N'-carboxyalkyl thiourea derivatives have also been screened for their antimicrobial activity. mdpi.com The results indicated that the in vitro anti-yeast activity of both the ligands and their metal complexes was greater than their antibacterial activity. mdpi.com

Table 2: Antimicrobial Activity of Selected Thiourea Analogues and their Complexes

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| Cu(L₃)Cl₂ | Pseudomonas aeruginosa | Strong | nih.gov |

| Cu(L₃)Cl₂ | Staphylococcus aureus | Strong | nih.gov |

| Cu(L₃)Cl₂ | Escherichia coli | Strong | nih.gov |

| N-(p-chlorophenyl)-N'-benzoyl thiourea complexes | Gram-positive & Gram-negative bacteria, Fungi | Active | hilarispublisher.com |

| N-(2-chlorophenyl)-N'-benzoyl thiourea complexes | Gram-positive & Gram-negative bacteria, Fungi | Active | semanticscholar.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for quantum chemical calculations, offering a balance between accuracy and computational cost. It is used to predict the molecular structure, vibrational spectra, and electronic properties of (2-Chloro-4-methoxyphenyl)thiourea.

The initial step in computational analysis involves geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find this optimized structure. The resulting bond lengths and angles provide a theoretical model of the molecule's geometry.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For thiourea (B124793) derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea moiety and the phenyl ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is often distributed over the thiourea group and the aromatic ring system, representing the regions most susceptible to accepting electrons. The specific energies of these orbitals and the resulting gap are crucial for understanding the molecule's electronic behavior and potential for charge transfer interactions.

Table 1: Representative Theoretical Electronic Properties of a Thiourea Derivative

| Parameter | Description | Typical Value Range |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 4.0 to 4.8 eV |

Note: This table presents typical values for functionally similar thiourea derivatives based on DFT calculations and serves as an illustrative example. Actual values for this compound would require specific experimental or computational results.

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes observed in experimental spectra. By comparing the calculated frequencies with experimental data, a detailed understanding of the molecule's vibrational properties can be achieved.

Key vibrational modes for this compound include:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ range.

C-H aromatic stretching: Occurring around 3000-3100 cm⁻¹.

C=S stretching (Thioamide I band): A key band for thioureas, often found between 1300-1400 cm⁻¹.

C-N stretching (Thioamide II band): Usually appearing in the 1450-1550 cm⁻¹ region.

Phenyl ring vibrations: Characteristic C=C stretching modes are observed between 1400-1600 cm⁻¹.

Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation used in calculations and the anharmonic nature of real vibrations, are often corrected by applying a scaling factor. The strong correlation between theoretical and experimental spectra confirms the optimized molecular structure and provides confidence in the computational model.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are generally located around the electronegative sulfur and oxygen atoms, as well as the nitrogen atoms of the thiourea group.

Positive Potential (Blue): Regions of low electron density or electron-poor areas, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups.

Neutral Potential (Green): Areas with a balanced electrostatic potential, often corresponding to the carbon framework of the phenyl ring.

This analysis highlights the sites most likely to participate in intermolecular interactions, such as hydrogen bonding, which is crucial for understanding ligand-receptor binding.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is essential for drug discovery and for understanding the molecular basis of a compound's biological activity.

Molecular docking simulations of this compound into the active site of a target protein can reveal the specific interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur and methoxy (B1213986) oxygen atoms can act as acceptors. These bonds with amino acid residues like Asp, Glu, and Ser are often critical for binding.

Hydrophobic Interactions: The chlorophenyl ring can form hydrophobic interactions with nonpolar amino acid residues such as Val, Leu, and Ala in the protein's binding pocket.

Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, an interaction with a nucleophilic site on the protein.

The simulation identifies the most stable binding mode, which is the conformation of the ligand within the protein's active site that has the lowest binding energy.

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a scoring function or a calculated binding energy (e.g., in kcal/mol). A lower (more negative) binding energy indicates a more stable and potentially more potent interaction. These predicted affinities help in ranking potential drug candidates and prioritizing them for further experimental testing.

The principles of molecular recognition for this compound are derived from analyzing its binding mode. The combination of specific hydrogen bonds from the thiourea group and shape complementarity of the substituted phenyl ring within the receptor's pocket governs its binding specificity and affinity. The presence and position of the chloro and methoxy substituents are crucial, as they influence the electronic properties and steric fit of the molecule, thereby modulating its interaction with the target protein.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules and their interactions. For substituted phenylthiourea (B91264) compounds, MD simulations provide critical insights into their structural dynamics, conformational preferences, and the stability of their complexes with biological targets. These simulations model the physical movements of atoms and molecules over time, governed by the principles of classical mechanics.

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the available literature, the broader research on substituted N-phenylthiourea derivatives offers a solid framework for understanding its likely behavior. nih.govdntb.gov.uagrafiati.com General findings from these related studies indicate that the nature and position of substituents on the phenyl ring significantly influence the compound's interaction profile and conformational stability within a given environment, such as the active site of a protein. nih.gov

Conformational Flexibility and Stability in Simulated Environments

The conformational landscape of a molecule like this compound is defined by the rotational freedom around its single bonds. The thiourea moiety itself can adopt different conformations, and its orientation relative to the substituted phenyl ring is crucial for its chemical behavior.

MD simulations on related thiourea derivatives are often initiated to explore the conformational space and identify low-energy, stable structures. biotech-asia.org For substituted N-phenylthioureas, simulations have shown that the ligand's conformation can be significantly restricted when confined within a receptor pocket, indicating a strong interplay between the ligand's intrinsic flexibility and its environment. nih.gov In studies of other complex thiourea derivatives, simulation times of up to 200 nanoseconds (ns) have been used to ensure a thorough exploration of conformational space and to observe the system reaching a stable equilibrium. nih.gov The stability of a particular conformation is typically assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable conformation is characterized by fluctuations around an average value, whereas large deviations might indicate significant conformational transitions.

For analogous compounds, analyses such as Normal Mode Analysis (NMA) are also employed to investigate large-scale mobility and the structural stability of the molecule. biotech-asia.org These computational techniques help in understanding the inherent flexibility and the stable conformations that this compound would likely adopt in various simulated environments, such as in solution or within a protein's binding site.

Protein-Ligand Complex Dynamics and Stability

MD simulations are instrumental in elucidating the dynamic nature of interactions between a ligand and its protein target, providing a more realistic picture than static docking models. These simulations can reveal the stability of the protein-ligand complex and highlight the key intermolecular interactions that maintain the bound state.

In studies of substituted N-phenylthiourea derivatives interacting with enzymes like catechol oxidase, MD simulations have been used to trace the interaction profile over time. A key finding is the emergence and stabilization of concentrated, multicenter hydrogen bonds between the ligand and the receptor during the simulation, which are critical for complex stability. nih.govdntb.gov.ua

The following table summarizes typical parameters analyzed in MD simulations of protein-ligand complexes for thiourea derivatives, which would be applicable to the study of this compound.

| Simulation Parameter | Description | Typical Findings for Stable Complexes |

| Protein RMSD | Measures the deviation of the protein's backbone atoms from an initial reference structure. | Fluctuations around a stable average (e.g., 1.8-2.4 Å), indicating the protein structure is not disrupted by the ligand. nih.gov |

| Ligand RMSD | Measures the deviation of the ligand's atoms relative to the protein's binding site. | Low and stable values, indicating the ligand maintains a consistent binding mode. |

| Hydrogen Bonds | Tracks the formation and lifetime of hydrogen bonds between the protein and ligand. | Identification of persistent hydrogen bonds that are key to binding affinity and specificity. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex. | Stable Rg values suggest the complex remains compact and does not undergo major unfolding. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the complex exposed to the solvent. | A decrease in SASA upon binding can indicate the ligand is buried within a binding pocket. |

These analyses collectively provide a detailed understanding of the dynamic behavior and stability of the this compound-protein complex, revealing how the ligand adapts to the binding site and the network of interactions that anchor it.

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

No specific studies detailing the enzyme inhibitory properties of (2-Chloro-4-methoxyphenyl)thiourea were found. Research on thiourea (B124793) derivatives often includes screening against various enzymes, but this particular compound does not appear in the reviewed literature.

While thiourea and its derivatives are widely investigated as urease inhibitors, no published research was identified that specifically evaluates the inhibitory potential of this compound against Jack Bean Urease or any other urease enzyme.

There is no available data in the scientific literature regarding the 50% inhibitory concentration (IC₅₀) value of this compound against urease.

Table 1: Urease Inhibitory Potential of this compound

| Compound | Target Enzyme | IC₅₀ Value (µM) |

|---|

As no primary inhibition data is available, there have been no follow-up kinetic studies to determine the mechanism by which this compound might inhibit urease. Therefore, its classification as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor has not been determined.

The investigation into novel antileishmanial agents often involves targeting key parasitic enzymes such as Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1). However, a review of the literature did not find any studies that assessed the inhibitory activity of this compound against these specific leishmanial enzymes.

Table 2: Antileishmanial Enzyme Inhibition by this compound

| Compound | Target Enzyme | Target Organism | IC₅₀ Value (µM) |

|---|---|---|---|

| This compound | Dihydrofolate Reductase (DHFR) | Leishmania sp. | No data available |

Antileishmanial Enzyme Inhibition (e.g., Dihydrofolate Reductase (DHFR), Pteridine Reductase 1 (PTR1))

Antimicrobial Activity

No specific data regarding the antimicrobial or anti-biofilm activity of this compound against bacterial or fungal strains was found in the reviewed scientific literature. While numerous thiourea derivatives have been synthesized and tested for such properties, the activity spectrum for this specific compound remains uncharacterized.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial properties of this compound and its derivatives have been evaluated against a spectrum of bacterial strains. Thiourea derivatives, in general, have shown a range of activities. For instance, some thiourea derivatives of 1,3-thiazole have demonstrated inhibitory activity against Gram-positive cocci and Gram-negative rods. nih.gov However, specific studies on this compound are limited. In a broader context of thiourea derivatives, some have exhibited significant activity against Staphylococcus aureus (Gram-positive) and Klebsiella pneumonia and Pseudomonas aeruginosa (Gram-negative). nih.govscispace.com It is important to note that the substitution pattern on the phenyl ring of thiourea derivatives significantly influences their antibacterial activity. jst.go.jp

Antifungal Efficacy against Pathogenic Fungi

This compound and related compounds have been assessed for their potential to inhibit the growth of pathogenic fungi. Thiourea derivatives are recognized for their antifungal properties against a variety of fungal species, including Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.govresearchgate.net The effectiveness of these compounds is often linked to the specific chemical groups attached to the thiourea core. For example, the presence of a nitro group or halogen atoms on the phenyl ring can enhance antifungal activity. nih.gov While direct data on this compound is not extensively detailed in the provided results, the general class of thiourea derivatives shows promise in this area.

Antituberculosis Activity against Mycobacterium tuberculosis

Several studies have highlighted the potential of thiourea derivatives as inhibitors of Mycobacterium tuberculosis. A series of phenylthiourea (B91264) compounds were identified to have potent activity against intracellular M. tuberculosis. nih.gov These compounds demonstrated good selectivity, being more toxic to the bacteria than to eukaryotic cells. nih.gov The mechanism of action for some thiourea derivatives is believed to be novel, making them potential candidates for developing new drugs against drug-resistant tuberculosis. nih.gov Specifically, some thiourea derivatives have been synthesized and shown to be effective inhibitors of the InhA enzyme, which is crucial for the growth of M. tuberculosis. researchgate.net

Anticancer Activity on Established Cancer Cell Lines (in vitro)

The anticancer potential of this compound and its analogs has been investigated across various cancer cell lines, with studies focusing on cytotoxicity, mechanisms of action, and target-specific inhibition.

Evaluation of In Vitro Cytotoxicity (e.g., HepG2, HL-60, LNCaP, MCF-7, K-562, HeLa, PC3, U251, A431, 786-O, SW480, SW620, A549)

This compound and related thiourea derivatives have demonstrated cytotoxic effects against a wide array of human cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines. For example, certain thiourea derivatives have shown significant cytotoxicity against breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa) cells. nih.gov The specific cytotoxic profile often depends on the substituents on the thiourea scaffold.

Interactive Table of In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| PC3 | Prostate Cancer | Data not available |

Exploration of Mechanisms of Cytotoxic Action (e.g., Apoptosis Induction)

The cytotoxic activity of many thiourea derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that these compounds can trigger apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.govsemanticscholar.org Treatment with certain thiourea derivatives has been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating. semanticscholar.org Furthermore, the induction of apoptosis is often confirmed by assays that detect DNA fragmentation and caspase-3 activity, a key executioner caspase in the apoptotic cascade. nih.govmdpi.com

Investigation of Target-Specific Inhibition (e.g., VEGFR-2, EGFR, K-Ras)

Research into the molecular targets of thiourea derivatives has identified several key proteins involved in cancer progression.

VEGFR-2 and EGFR Inhibition: Many thiourea derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govtbzmed.ac.ir These receptors are crucial for tumor angiogenesis (the formation of new blood vessels) and cell proliferation. nih.govrsc.org By blocking the ATP-binding site of these receptor tyrosine kinases, thiourea compounds can halt downstream signaling pathways that promote cancer growth. tbzmed.ac.ir The presence of specific structural features, such as a quinazoline (B50416) core, can enhance the dual inhibitory activity against both EGFR and VEGFR-2. tbzmed.ac.ir

K-Ras Inhibition: Some diarylthiourea compounds have been investigated as inhibitors of the mutant K-Ras protein, a critical regulator of cell growth and survival. biointerfaceresearch.com Docking studies have suggested that these compounds can bind to the hydrophobic pocket of K-Ras, potentially disrupting its function. biointerfaceresearch.com Combination therapies involving KRAS G12C inhibitors and other targeted therapies, such as EGFR inhibitors, are being explored to overcome drug resistance. nih.gov

Antioxidant Activity Evaluation

The potential of thiourea derivatives as antioxidant agents has been a subject of considerable scientific interest. These compounds, characterized by a sulfur and two amine groups attached to a carbonyl-like carbon, can exhibit antioxidant effects through various mechanisms, including the scavenging of free radicals. The evaluation of this activity is crucial in understanding their potential therapeutic applications.

Radical Scavenging Assays (e.g., DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and well-established method for evaluating the free radical scavenging ability of compounds. This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically. The activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Despite a thorough review of the available scientific literature, no specific studies detailing the in vitro antioxidant activity of the compound This compound using the DPPH method or other radical scavenging assays were found. While numerous studies have investigated the antioxidant properties of various other thiourea derivatives, data pertaining to this specific molecule is not present in the reviewed sources.

Research on related thiourea structures indicates that the antioxidant capacity can be significantly influenced by the nature and position of substituents on the phenyl ring. For instance, studies on other thiourea derivatives have shown that electron-donating groups can enhance radical scavenging activity. However, without experimental data for this compound, any discussion of its potential antioxidant activity would be purely speculative.

Therefore, no detailed research findings or data tables on the radical scavenging activity of this compound can be presented at this time. Further experimental investigation is required to determine its efficacy as a radical scavenger.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways for Derivatization

The future of (2-Chloro-4-methoxyphenyl)thiourea in drug discovery is intrinsically linked to the development of innovative and efficient synthetic methodologies for its derivatization. The thiourea (B124793) functional group is a versatile handle for a wide array of chemical transformations, allowing for the creation of diverse libraries of related compounds.

One promising avenue is the reaction of in situ generated acyl isothiocyanates with appropriately substituted amines. This method, a variation of the Douglas-Dains protocol, offers a practical route to a variety of 1-(acyl/aroyl)-3-(substituted)thioureas. conicet.gov.ar For instance, 2-chloro-4-(methylsulfonyl) benzoyl chloride can be reacted with ammonium (B1175870) thiocyanate (B1210189) and various aromatic amines to produce a series of 2-chloro-4-(methylsulfonyl)-N-(arylcarbamothioyl) benzamides. researchgate.net

Another key strategy involves the cyclocondensation of thiourea derivatives to form heterocyclic structures. researchgate.net For example, the reaction of acylthiourea derivatives with tert-butyl chloroacetate (B1199739) can yield thiazolidinone derivatives. researchgate.net Furthermore, the base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas presents a pathway to 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. researchgate.net The development of palladium(II)-catalyzed intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas represents a modern approach to synthesize N-benzothiazol-2-yl-amides through C(sp2)-H functionalization/C-S bond formation. conicet.gov.ar

The synthesis of hybrid molecules by combining the this compound scaffold with other pharmacophoric fragments is a particularly exciting direction. biointerfaceresearch.com This molecular hybridization strategy aims to create new chemical entities with improved activity and affinity for biological targets. mdpi.com For example, new hybrid molecules have been designed by linking thiourea derivative moieties with fragments known for their anticancer potential, such as pyridine, thiophene, furan, pyrrole, and styrene (B11656) groups. researchgate.net

Future synthetic efforts will likely focus on developing more eco-friendly and cost-effective methods. This includes the use of alternative reagents, such as iron trichloride (B1173362) as a replacement for toxic mercury salts in desulfurization reactions to produce acyl guanidines from N-benzoyl thiourea precursors. conicet.gov.ar The exploration of one-pot synthesis approaches will also be crucial for generating diverse classes of these compounds efficiently. nih.gov

Discovery and Validation of New Biological Targets and Mechanistic Pathways

While the antimicrobial and anticancer potential of thiourea derivatives is increasingly recognized, the specific biological targets and mechanistic pathways of this compound and its analogs remain an active area of investigation. nih.govontosight.ai The core thiourea structure, with its hydrogen-bond donor and acceptor capabilities, allows for interactions with a wide range of enzymes and receptors. biointerfaceresearch.com

A key area of future research will be the identification and validation of novel protein targets. For instance, in the context of tuberculosis, research has identified several potential molecular targets for thiourea derivatives within Mycobacterium tuberculosis (Mtb). These targets are often enzymes involved in crucial cellular processes like the biosynthesis of cell wall components (mycolic acids, peptidoglycans, and arabinans), the branched-chain amino acid biosynthesis pathway, and detoxification mechanisms. archivog.com

In cancer research, thiourea derivatives are being investigated as inhibitors of various kinases and other proteins involved in cell proliferation and survival. researchgate.netresearchgate.net For example, Sirtuin-1 (SIRT1), a histone deacetylase, has been identified as a potential target for thiourea derivatives in the development of anticancer drugs. researchgate.netundip.ac.id The Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which plays a crucial role in cell proliferation, is another promising target. researchgate.net Furthermore, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, is a significant target for anticancer therapies, and thiourea derivatives have shown potential as VEGFR-2 inhibitors. biointerfaceresearch.comrsc.org

The elucidation of the precise mechanism of action is paramount. For example, some thiourea derivatives have been shown to induce apoptosis in cancer cells. researchgate.net Understanding the downstream signaling pathways affected by the binding of this compound to its target will be critical for optimizing its therapeutic potential and minimizing off-target effects. Future studies will likely employ a combination of biochemical assays, cell-based studies, and advanced "omics" technologies to map the intricate molecular interactions and cellular consequences of this compound.

Development of Advanced Computational Models for Predictive Design

In silico techniques are poised to play an increasingly pivotal role in accelerating the discovery and optimization of this compound-based drug candidates. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinity and interaction patterns of these compounds with their biological targets. researchgate.netresearchgate.net

These computational models can provide valuable insights into the structure-activity relationships (SAR) of thiourea derivatives. For example, molecular docking studies have been used to understand the interactions of thiourea derivatives with the active sites of enzymes like SIRT1 and EGFR-TK, helping to rationalize their inhibitory activity. researchgate.netresearchgate.net MD simulations can further reveal the dynamic stability and conformational changes of the ligand-protein complex over time. researchgate.net

Future research will focus on developing more sophisticated and predictive computational models. This includes the use of quantum chemical calculations to better understand the electronic properties and reactivity of the thiourea scaffold. researchgate.net Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies will aid in the rational design of new derivatives with enhanced potency and selectivity.

Furthermore, the integration of machine learning and artificial intelligence (AI) algorithms with large datasets of chemical structures and biological activities will enable the development of predictive models for drug-likeness, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. researchgate.netresearchgate.net These advanced computational approaches will significantly streamline the drug discovery process by allowing researchers to prioritize the synthesis and testing of the most promising candidates, thereby saving time and resources.

Potential for Integration in Multi-Target Therapeutic Strategies

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. researchgate.net This has led to a growing interest in multi-target drug discovery, where a single molecule is designed to interact with two or more biological targets simultaneously. rsc.orgresearchgate.net The versatile scaffold of this compound makes it an attractive candidate for the development of such multi-target agents.

The strategy of molecular hybridization, as mentioned earlier, is a key approach in designing multi-target drugs. biointerfaceresearch.commdpi.com By combining the this compound moiety with other pharmacophores known to be active against different targets, it is possible to create hybrid molecules with a desired polypharmacological profile. researchgate.net For example, a hybrid molecule could be designed to inhibit both a key cancer-promoting enzyme and a protein involved in drug resistance.

The development of multi-target kinase inhibitors is a particularly active area of research in oncology. researchgate.net Given the potential of thiourea derivatives to inhibit various kinases, future research could focus on designing this compound-based compounds that can simultaneously modulate the activity of multiple kinases involved in cancer progression.

Another approach is to combine this compound or its derivatives with other existing drugs to achieve synergistic therapeutic effects. rsc.org In this scenario, the thiourea compound could be used to sensitize cancer cells to another chemotherapeutic agent or to overcome drug resistance mechanisms.

The rational design of multi-target ligands presents significant challenges for medicinal chemists, including the need to achieve balanced activity against the selected targets while maintaining a favorable pharmacokinetic and safety profile. researchgate.net However, the potential benefits of this approach, such as improved efficacy and a lower likelihood of developing drug resistance, make it a compelling area for future research involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.